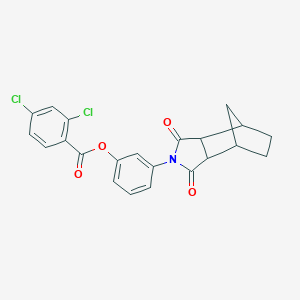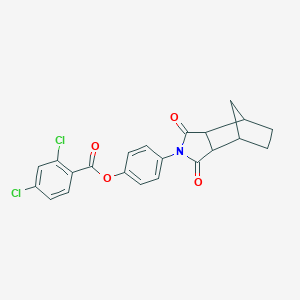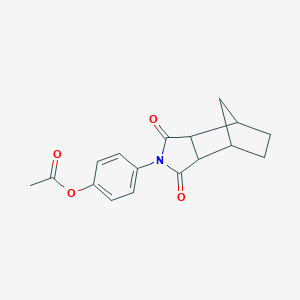
2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure includes a hexahydro-1H-4,7-methanoisoindole core with a 4-methylphenyl group attached, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenyl derivatives with hexahydro-1H-4,7-methanoisoindole-1,3-dione precursors. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions of appropriate precursors under controlled conditions.
Hydrogenation: Employing hydrogenation reactions to achieve the hexahydro structure.
Substitution Reactions: Introducing the 4-methylphenyl group through substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-4,7-methanoisoindole-1,3-dione: A structurally related compound without the 4-methylphenyl group.
4-methylphenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of the hexahydro-1H-4,7-methanoisoindole core and the 4-methylphenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C16H17NO2/c1-9-2-6-12(7-3-9)17-15(18)13-10-4-5-11(8-10)14(13)16(17)19/h2-3,6-7,10-11,13-14H,4-5,8H2,1H3 |
InChI Key |
VEWFLMJGBXWXTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-CYANO-4-NITRO-5-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]PHENYL CYANIDE](/img/structure/B340791.png)
![6-propionyl-6,11-dihydro-5H-indolo[2,3-b]quinoxaline](/img/structure/B340792.png)








